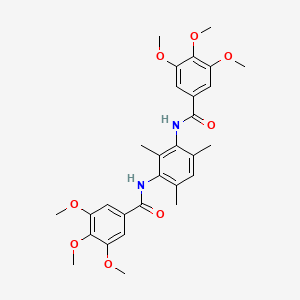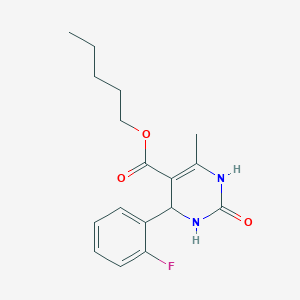![molecular formula C18H12Cl2O2S B4921120 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative and belongs to the family of arylsulfonates. DIDS has been extensively studied for its ability to inhibit anion transport, and has been used in various applications such as electrophysiology, cell biology, and pharmacology.
作用機序
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl involves the inhibition of anion transport across cell membranes. This compound has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition leads to an increase in intracellular chloride concentration and a decrease in extracellular chloride concentration. This change in chloride concentration can have various effects on cellular function depending on the cell type and the specific chloride channel being inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and the specific chloride channel being inhibited. Inhibition of chloride channels by this compound has been shown to affect muscle contraction, nerve function, and fluid secretion. This compound has also been shown to inhibit the activity of other anion transporters such as the bicarbonate transporter, which can affect acid-base balance in the body.
実験室実験の利点と制限
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has several advantages and limitations for lab experiments. One advantage is its ability to inhibit anion transport, which can be useful for studying the role of anion transport in various physiological processes. Another advantage is its availability and relatively low cost compared to other inhibitors. However, this compound has several limitations, including its non-specificity for different chloride channels and its potential for off-target effects.
将来の方向性
There are several future directions for research involving 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl. One direction is the development of more specific inhibitors for different chloride channels. Another direction is the study of the role of chloride channels in various disease states such as cystic fibrosis and epilepsy. Additionally, the use of this compound in combination with other inhibitors or drugs could provide insights into the complex interactions between different ion transporters and their role in cellular function.
合成法
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]biphenyl is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with biphenyl in the presence of a base such as potassium carbonate. This reaction yields this compound chloride, which is then treated with ammonia to produce the final product, this compound.
科学的研究の応用
2-[(3,4-dichlorophenyl)sulfonyl]biphenyl has been widely used in scientific research due to its ability to inhibit anion transport. It has been used in various applications such as electrophysiology, cell biology, and pharmacology. This compound has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. This inhibition has been used to study the role of chloride channels in various physiological processes such as muscle contraction, nerve function, and fluid secretion.
特性
IUPAC Name |
1,2-dichloro-4-(2-phenylphenyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O2S/c19-16-11-10-14(12-17(16)20)23(21,22)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAVKLAYRXBJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)
![6-{[2-(3-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4921086.png)
amino]benzamide](/img/structure/B4921094.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)
